Cas no 89911-69-3 (CCK (26-30) (sulfated))

CCK (26-30) (sulfated) Chemical and Physical Properties
Names and Identifiers
-
- L-Tryptophanamide,N-acetyl-L-a-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-
- N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
- CID 137700310
- CCK (26-30) (sulfated)
- L-Tryptophanamide, N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl- (9CI)
- N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
- 89911-69-3
- AKOS040755676
- N-acetyl CCK-(26-30) amide
- (3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
- HY-P2165
- DA-72016
- CS-0109335
-
- Inchi: 1S/C33H41N7O12S2/c1-18(41)37-27(15-29(43)44)33(48)40-26(13-19-7-9-21(10-8-19)52-54(49,50)51)32(47)39-24(11-12-53-2)31(46)36-17-28(42)38-25(30(34)45)14-20-16-35-23-6-4-3-5-22(20)23/h3-10,16,24-27,35H,11-15,17H2,1-2H3,(H2,34,45)(H,36,46)(H,37,41)(H,38,42)(H,39,47)(H,40,48)(H,43,44)(H,49,50,51)/t24-,25-,26-,27-/m0/s1
- InChI Key: XCMANNIZOTTXEZ-FWEHEUNISA-N
- SMILES: S(C)CC[C@@H](C(NCC(N[C@H](C(N)=O)CC1=CNC2C=CC=CC1=2)=O)=O)NC([C@H](CC1C=CC(=CC=1)OS(=O)(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O
Computed Properties
- Exact Mass: 791.22546212g/mol
- Monoisotopic Mass: 791.22546212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 54
- Rotatable Bond Count: 21
- Complexity: 1450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 339
- XLogP3: -0.7
Experimental Properties
- Density: 1.459±0.06 g/cm3(Predicted)
- Solubility: Water: 1 mg/ml
- pka: -4.17±0.18(Predicted)
CCK (26-30) (sulfated) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70668-1mg |
CCK (26-30) (sulfated) |
89911-69-3 | 98% | 1mg |
¥1100.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C913001-1mg |
CCK (26-30) (sulfated) (N-Acetyl Cholecystokinin (26-30)) |
89911-69-3 | 98% | 1mg |
¥1,660.50 | 2022-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70668-5mg |
CCK (26-30) (sulfated) |
89911-69-3 | 98% | 5mg |
¥5007.00 | 2022-04-26 | |
1PlusChem | 1P01EQK9-1mg |
N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide |
89911-69-3 | ≥95% | 1mg |
$143.00 | 2024-04-20 | |
TargetMol Chemicals | T37203-1mg |
CCK (26-30) (sulfated) |
89911-69-3 | 1mg |
¥ 1680 | 2024-07-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70668-500ug |
CCK (26-30) (sulfated) |
89911-69-3 | 98% | 500ug |
¥696.00 | 2022-04-26 | |
A2B Chem LLC | AX66425-1mg |
N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide |
89911-69-3 | ≥95% | 1mg |
$87.00 | 2024-04-19 | |
A2B Chem LLC | AX66425-5mg |
N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide |
89911-69-3 | ≥95% | 5mg |
$404.00 | 2024-04-19 | |
1PlusChem | 1P01EQK9-5mg |
N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide |
89911-69-3 | ≥95% | 5mg |
$550.00 | 2024-04-20 |
CCK (26-30) (sulfated) Related Literature
-
2. Book reviews
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on CCK (26-30) (sulfated)
Comprehensive Overview of CCK (26-30) (sulfated) (CAS No. 89911-69-3): Structure, Function, and Research Applications
CCK (26-30) (sulfated), identified by its CAS number 89911-69-3, is a biologically active peptide fragment derived from cholecystokinin (CCK), a critical gastrointestinal hormone and neurotransmitter. This sulfated variant plays a pivotal role in modulating digestive processes, appetite regulation, and neuronal signaling. Researchers and pharmaceutical developers are increasingly interested in CCK (26-30) (sulfated) due to its potential applications in metabolic disorders, neurodegenerative diseases, and drug development. Its unique sulfation at the tyrosine residue enhances receptor binding affinity, making it a valuable tool for studying CCK receptor interactions and peptide-based therapeutics.
The structural specificity of CCK (26-30) (sulfated) (CAS 89911-69-3) distinguishes it from non-sulfated counterparts. The sulfation at Tyr-27 is essential for activating CCK-A and CCK-B receptors, which are implicated in satiety signaling and anxiety modulation, respectively. Recent studies highlight its relevance in gut-brain axis research, a trending topic in neuroscience and gastroenterology. With the rise of precision medicine, this peptide’s role in personalized treatment strategies for obesity and mental health conditions has garnered attention. Laboratories frequently search for high-purity CCK peptides or synthetic CCK analogs, underscoring its demand in both academic and industrial settings.
In the context of drug discovery, CCK (26-30) (sulfated) serves as a reference compound for screening G-protein-coupled receptor (GPCR) targets. Its mechanism of action involves stimulating pancreatic enzyme secretion and gallbladder contraction, making it a model for digestive pharmacology studies. Additionally, its truncated form (26-30) offers insights into minimal active peptide sequences, a hot topic in peptide engineering. Researchers often inquire about CCK peptide stability or storage conditions for sulfated peptides, reflecting practical concerns in handling this compound.
The therapeutic potential of CCK (26-30) (sulfated) extends to neuroprotection and cognitive enhancement. Emerging data suggest its involvement in synaptic plasticity and memory consolidation, aligning with current interests in Alzheimer’s disease research. As the scientific community explores non-opioid analgesics, CCK receptor modulation has been proposed as an alternative pathway for pain management. This aligns with frequent searches for natural appetite suppressants and peptide-based neuroregulators, further elevating the compound’s profile.
From a technical standpoint, CAS 89911-69-3 is characterized by rigorous analytical methods such as HPLC purification and mass spectrometry to ensure batch-to-batch consistency. Suppliers emphasizing GMP-grade peptides or research-grade CCK fragments cater to diverse experimental needs. The compound’s solubility in aqueous buffers and stability under controlled pH conditions are frequently discussed in peptide formulation forums, addressing common user queries.
In summary, CCK (26-30) (sulfated) (CAS 89911-69-3) bridges fundamental research and translational medicine, with applications spanning metabolic health, neuroscience, and pharmacology. Its sulfated moiety and receptor specificity make it indispensable for advancing peptide drug development, while its role in inter-organ communication keeps it at the forefront of interdisciplinary studies. As interest grows in bioactive peptide fragments, this compound remains a cornerstone for innovative therapeutic strategies.
89911-69-3 (CCK (26-30) (sulfated)) Related Products
- 1396806-65-7(2-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1,3-benzothiazole)
- 6957-21-7(N-(4-Methoxybenzyl)pyrimidin-2-amine)
- 1804743-13-2(3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid)
- 2098010-97-8(2-(6-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine)
- 1058195-87-1(2-methyl-N-2-(thiophen-3-yl)ethylbenzamide)
- 3681-99-0(Puerarin)
- 2680880-92-4(methyl 3-(4-{(benzyloxy)carbonylamino}phenyl)-2-fluoropropanoate)
- 2147995-06-8(4-(Pentan-2-yl)pyrrolidin-3-ol)
- 2309461-67-2(2-{[6-(4-Bromophenyl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)
- 1283719-51-6((4,4-difluoroadamantan-1-yl)methanol)




